molecular formula C11H10OS B6370813 3-Methyl-5-(thiophen-3-YL)phenol CAS No. 1261966-48-6

3-Methyl-5-(thiophen-3-YL)phenol

Cat. No.: B6370813
CAS No.: 1261966-48-6
M. Wt: 190.26 g/mol
InChI Key: DVVPEGGJWYJPOU-UHFFFAOYSA-N
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Description

3-Methyl-5-(thiophen-3-YL)phenol is an organic compound that features a phenol group substituted with a methyl group and a thiophene ring. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry.

Properties

IUPAC Name

3-methyl-5-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-8-4-10(6-11(12)5-8)9-2-3-13-7-9/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVPEGGJWYJPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683666
Record name 3-Methyl-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-48-6
Record name 3-Methyl-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(thiophen-3-YL)phenol can be achieved through various synthetic routes. One common method involves the condensation of a thiophene derivative with a phenol derivative under specific reaction conditions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are typical methods used to create thiophene derivatives .

    Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

    Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

    Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and solvents are selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(thiophen-3-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiophene ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the phenol and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated and nitrated phenol and thiophene derivatives.

Scientific Research Applications

3-Methyl-5-(thiophen-3-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(thiophen-3-YL)phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(thiophen-3-YL)phenol
  • 4-Methyl-5-(thiophen-3-YL)phenol
  • 3-Methyl-4-(thiophen-3-YL)phenol

Uniqueness

3-Methyl-5-(thiophen-3-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

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